molecular formula C16H26N6O3 B11255427 6-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

6-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B11255427
M. Wt: 350.42 g/mol
InChI Key: CTWAXLQFRBYOMA-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally, the attachment of the morpholine and piperidine moieties. Common reagents used in these reactions include nitrating agents, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine derivatives.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known antiviral and anticancer compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the morpholine and piperidine moieties may enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both morpholine and piperidine rings, along with the nitro group, could result in unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H26N6O3

Molecular Weight

350.42 g/mol

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C16H26N6O3/c1-10-5-4-6-20(7-10)16-18-14(17)13(22(23)24)15(19-16)21-8-11(2)25-12(3)9-21/h10-12H,4-9H2,1-3H3,(H2,17,18,19)

InChI Key

CTWAXLQFRBYOMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(C(=N2)N3CC(OC(C3)C)C)[N+](=O)[O-])N

Origin of Product

United States

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